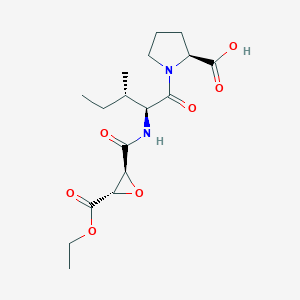

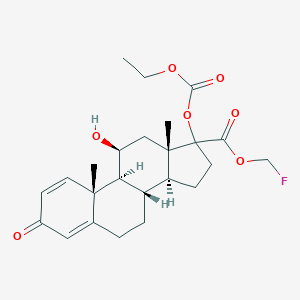

![molecular formula C20H17ClN2O5 B236701 N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)

N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

作用機序

N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide binds irreversibly to the active site of BTK, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT, which are crucial for the survival and proliferation of B-cells. This compound also induces the cleavage of the pro-apoptotic protein PARP, leading to the induction of apoptosis in B-cells.

Biochemical and Physiological Effects:

This compound has been shown to have potent activity against BTK, with an IC50 (half maximal inhibitory concentration) of less than 10 nM in biochemical assays. In cellular assays, this compound has been shown to induce apoptosis in B-cells at low nanomolar concentrations. This compound has also been shown to have good selectivity for BTK, with minimal off-target effects on other kinases.

実験室実験の利点と制限

One of the main advantages of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is its potent and selective activity against BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation of this compound is its irreversible binding to BTK, which may limit its use in certain clinical settings. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.

将来の方向性

There are several future directions for the development of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide as a therapeutic agent for the treatment of B-cell malignancies. One potential direction is the combination of this compound with other targeted agents, such as inhibitors of PI3K or BCL-2, to enhance its efficacy. Another potential direction is the evaluation of this compound in combination with immunotherapeutic agents, such as checkpoint inhibitors or CAR-T cells, to enhance the immune response against B-cell malignancies. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, and to identify biomarkers that can predict response to treatment.

合成法

The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. The second step involves the reaction of 2-acetoxychlorobenzene with 2-methoxyaniline to form 2-(2-methoxyphenyl)acetophenone. The third step involves the reaction of 2-(2-methoxyphenyl)acetophenone with furan-2-carboxylic acid to form this compound.

科学的研究の応用

N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity, resulting in the inhibition of B-cell receptor signaling and the induction of apoptosis (programmed cell death) in B-cells.

特性

分子式 |

C20H17ClN2O5 |

|---|---|

分子量 |

400.8 g/mol |

IUPAC名 |

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide |

InChI |

InChI=1S/C20H17ClN2O5/c1-26-18-11-13(8-9-15(18)23-20(25)17-7-4-10-27-17)22-19(24)12-28-16-6-3-2-5-14(16)21/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |

InChIキー |

ZXJSEIMQSRLJQD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 |

正規SMILES |

COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)

![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)

![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)